N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazepane ring, a carboxamide group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethoxyphenyl Group: This is achieved through a substitution reaction where the dimethoxyphenyl group is introduced to the thiazepane ring.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide has been studied for various applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide: This compound shares the dimethoxyphenyl group but lacks the thiazepane ring.
N-[2-(3,4-dimethoxyphenyl)ethyl]-thiourea: This compound contains a thiourea group instead of a carboxamide group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-21-13-4-3-11(9-14(13)22-2)5-7-17-16(20)12-10-23-8-6-15(19)18-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQTUMMZBIMBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CSCCC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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